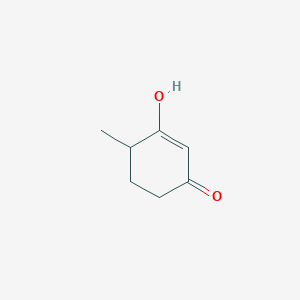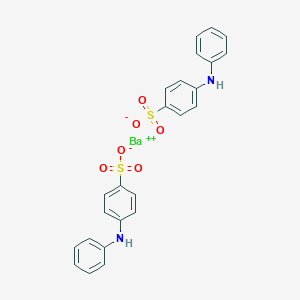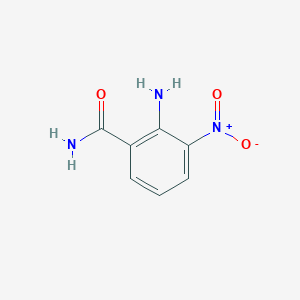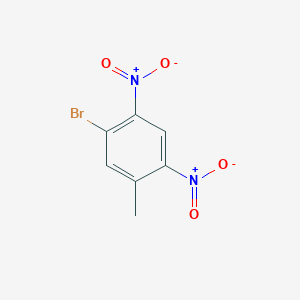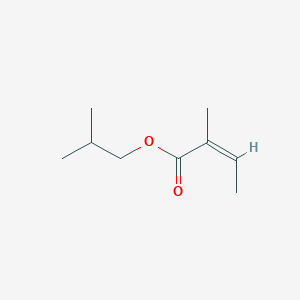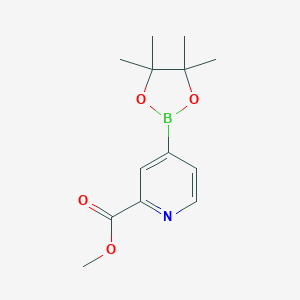
Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinat
Übersicht
Beschreibung
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate, also known as Methyl 4-TMP, is a synthetic organic compound developed in the early 2000s. It is a derivative of the naturally occurring boron-containing compound, boronic acid, and is a member of the dioxaborolane family. Methyl 4-TMP is used in a wide range of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Borylierungsreaktionen
“Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinat” kann in Borylierungsreaktionen verwendet werden. Diese Reaktionen beinhalten die Addition einer borhaltigen Gruppe an organische Moleküle und sind entscheidend für die Synthese komplexer organischer Verbindungen. Zum Beispiel kann es die Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen mit einem Palladiumkatalysator erleichtern, um Pinacolbenzylborsäureester zu bilden .
Hydroborierung
Diese Verbindung kann auch in Hydroborierungsreaktionen verwendet werden, die die Addition von Bor an Alkene oder Alkine beinhalten. Dies ist ein wichtiger Schritt in verschiedenen Synthesewegen und kann durch Übergangsmetalle katalysiert werden .
Suzuki-Miyaura-Kreuzkupplung
Die verwandten Boronsäureester sind bekannt für ihre Rolle in Suzuki-Miyaura-Kreuzkupplungsreaktionen. Dies sind wichtige Reaktionen bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen und werden in der pharmazeutischen Industrie weit verbreitet eingesetzt, um komplexe Moleküle zu erzeugen .
Umesterungsreaktionen
Umesterung ist eine weitere mögliche Anwendung. Dieser Prozess beinhaltet den Austausch der organischen Gruppe eines Esters mit der organischen Gruppe eines Alkohols. Solche Reaktionen sind grundlegend in der organischen Synthese und könnten durch Verbindungen wie "this compound" erleichtert werden .
Modulatoren für neurodegenerative Erkrankungen
Verbindungen aus dieser Gruppe wurden bei der Herstellung von Aminothiazolen als Modulatoren für neurodegenerative Erkrankungen wie Alzheimer eingesetzt, indem Enzyme wie γ-Sekretase angegriffen werden .
JAK2-Inhibitoren für myeloproliferative Erkrankungen
Sie werden auch bei der Synthese von Amino-Pyrido-Indol-Carboxamiden verwendet, die als potenzielle JAK2-Inhibitoren für die Therapie myeloproliferativer Erkrankungen wirken .
Biologische Aktivitäten und Sicherheitsstudien
Die Struktur der Verbindung deutet darauf hin, dass sie verschiedene biologische Aktivitäten haben könnte. Sie könnte an Studien beteiligt sein, die sich mit ihrem Sicherheitsprofil, der Toxizität und den Umweltauswirkungen im Rahmen pharmazeutischer oder agrochemischer Forschung befassen .
Wirkmechanismus
Target of Action
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a boronic acid ester intermediate Boronic acid esters are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Boronic acid esters are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a reagent to couple with an organic halide in the presence of a base and a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid ester, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
As a boronic acid ester, it is likely to be involved in the formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions .
Action Environment
The action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by storage conditions .
Eigenschaften
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-15-10(8-9)11(16)17-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABXPYOKWIHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590557 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-72-5 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxycarbonyl)-4-pyridineboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



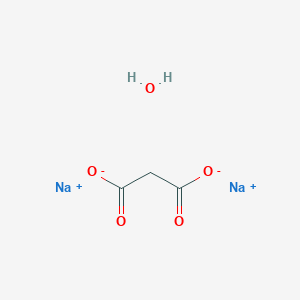
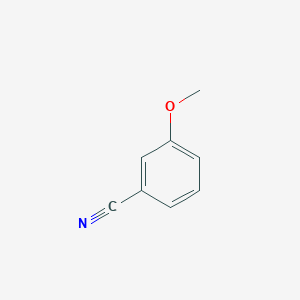

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
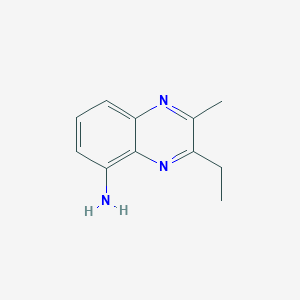

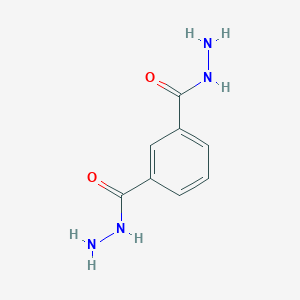
![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
